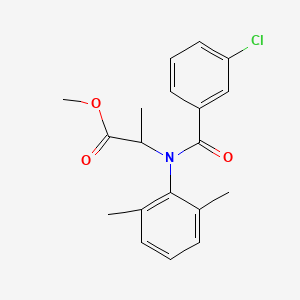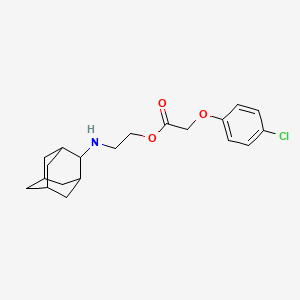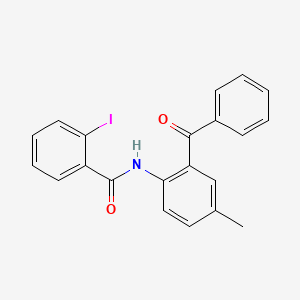
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthetic inhibitor that targets the electron transport chain in photosystem II of the chloroplasts. DCMU has been the subject of numerous scientific studies due to its unique mechanism of action and potential applications in various fields.
作用機序
DCMU acts as a photosynthetic inhibitor by binding to the D1 protein in photosystem II of the chloroplasts. This binding prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, thereby inhibiting the electron transport chain in photosystem II. This inhibition leads to a reduction in the production of ATP and NADPH, which are essential for the process of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It has been reported to induce changes in the levels of various metabolites, including sugars, amino acids, and organic acids. DCMU has also been shown to affect the expression of genes involved in photosynthesis and stress response pathways. Physiologically, DCMU has been shown to inhibit the growth of plants by reducing their photosynthetic efficiency.
実験室実験の利点と制限
DCMU has several advantages as a tool for scientific research. It is a highly specific inhibitor of photosystem II, which allows for the selective inhibition of photosynthesis without affecting other metabolic processes. DCMU is also relatively stable and can be stored for extended periods of time. However, DCMU has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on plants can vary depending on the species, growth conditions, and concentration used.
将来の方向性
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another potential direction is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, further studies are needed to elucidate the precise mechanism of action of DCMU and its effects on plant metabolism and stress response pathways.
合成法
DCMU can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzoic acid with 2,6-dimethylphenylalanine to form the intermediate N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alanine. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate.
科学的研究の応用
DCMU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCMU is in the field of photosynthesis research. DCMU is widely used as a tool to study the electron transport chain in photosystem II of the chloroplasts. It has also been used to investigate the role of photosystem II in the regulation of photosynthetic efficiency and the response of plants to environmental stress.
特性
IUPAC Name |
methyl 2-(N-(3-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-5-8-13(2)17(12)21(14(3)19(23)24-4)18(22)15-9-6-10-16(20)11-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRVFXZHUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)